7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-7-5(2-3-10-8)6(9)4-11-7/h2-4,11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZRJXQJWPRZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268664 | |
| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-34-1 | |
| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Methoxy 1h Pyrrolo 2,3 C Pyridin 3 Amine and Its Derivatives
Retrosynthetic Analysis of the 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine Core
A retrosynthetic analysis of the target molecule, this compound, reveals several logical bond disconnections that give rise to distinct synthetic strategies. The primary functional groups, the C3-amine and the C7-methoxy group, can be disconnected to reveal a core pyrrolo[2,3-c]pyridine nucleus. This disconnection suggests that these functionalities can be installed late in the synthesis via functional group interconversion on a pre-formed heterocyclic core.
Further deconstruction of the bicyclic pyrrolo[2,3-c]pyridine system can be approached in two principal ways:
Strategy A: Pyrrole (B145914) Ring Annulation. This approach involves disconnecting the pyrrole ring from the pyridine (B92270) core. This pathway relies on the synthesis of a suitably substituted pyridine precursor, such as a 4-amino-3-halopyridine or a 3-amino-4-halopyridine derivative, which can then undergo cyclization to form the fused pyrrole ring. Many classical indole (B1671886) syntheses, such as the Fischer, Madelung, and Reissert methods, have been adapted for the synthesis of azaindoles, though the electron-deficient nature of pyridine precursors can present challenges. nsf.govresearchgate.net
Strategy B: Pyridine Ring Annulation. This alternative strategy involves the formation of the pyridine ring onto a pre-existing, functionalized pyrrole. This would typically involve the condensation of a pyrrole derivative bearing appropriate functional groups at the C3 and C4 positions with a three-atom component to construct the six-membered pyridine ring.

Pyrrolo[2,3-c]pyridine Ring System Construction Approaches
The construction of the core bicyclic structure is the cornerstone of the synthesis. Both pyrrole and pyridine annulation strategies have been successfully employed to create related azaindole frameworks.
Building the pyridine ring onto an existing pyrrole is a less common but viable strategy. One advanced method involves the expansion of a pyrrole ring into a pyridine ring. This can be achieved by reacting a pyrrole-containing compound with methanol (B129727) in the presence of an acidic refractory oxide catalyst at high temperatures (300-500 °C), effectively inserting a carbon atom into the five-membered ring. google.com More contemporary methods for skeletal editing of heterocycles involve carbene insertion to induce ring expansion, which can transform pyrrole scaffolds into pyridines. researchgate.net Another approach is the stepwise annulation, where a pyrrole with vicinal functional groups undergoes condensation with a three-carbon synthon to close the pyridine ring. researchgate.net
The annulation of a pyrrole ring onto a pre-functionalized pyridine is the most widely adopted strategy for synthesizing azaindoles and their isomers. researchgate.net This approach benefits from the wider availability of substituted pyridine starting materials.
Several classical methods are adaptable for this purpose:
Fischer Indole Synthesis: This involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone. For the target molecule, a (4-methoxypyridin-3-yl)hydrazine could be condensed with a suitable two-carbon synthon.
Madelung Synthesis: This method utilizes the intramolecular cyclization of an N-(pyridyl)amide. A key precursor would be an N-(4-chloro-2-methoxypyridin-3-yl)acetamide, which can be cyclized under strong base conditions. researchgate.net
Reissert Synthesis: This approach can be extended to create the azaindole core, often involving the condensation of a 2-aminopicoline derivative with a suitable reagent. researchgate.net
Modern Palladium-Catalyzed Cross-Coupling Reactions: A powerful and flexible strategy involves the Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. For instance, a 3-amino-4-iodopyridine (B27973) derivative can be coupled with an alkyne like trimethylsilylacetylene, followed by a copper- or palladium-catalyzed cyclization to yield the pyrrolo[2,3-c]pyridine core. organic-chemistry.org
A notable example is the heterocyclization of 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles in the presence of ammonia, which proceeds regioselectively to form a pyrrolo[3,4-c]pyridine system. researchgate.net This demonstrates the utility of densely functionalized pyridines as precursors for pyrrole annulation.
Strategic Introduction of Methoxy (B1213986) and Amine Functionalities
The timing of the introduction of the methoxy and amine groups is a critical strategic decision. They can either be incorporated into the initial precursors or be added to the fully formed pyrrolopyridine ring system through regioselective reactions.
Directing the installation of substituents to specific positions on the pyrrolopyridine nucleus requires careful control of reaction conditions and often leverages the inherent electronic properties of the heterocyclic system.
Introduction of the Amine Group: The 3-amino group is commonly installed by nitration followed by reduction. The nitration of the pyrrolo[2,3-c]pyridine core typically occurs at the C3 position due to the electronic nature of the pyrrole ring. The resulting 3-nitro derivative can then be reduced to the 3-amine using standard conditions such as SnCl₂, H₂/Pd-C, or zinc in acetic acid. nih.gov Alternatively, direct amination of a 3-halo-pyrrolo[2,3-c]pyridine can be achieved using Buchwald-Hartwig amination.
Introduction of the Methoxy Group: The 7-methoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group, such as a halogen, at the C7 position. A 7-chloro-pyrrolo[2,3-c]pyridine derivative can be treated with sodium methoxide (B1231860) in a suitable solvent to yield the desired 7-methoxy product.
The functionalization of the pyridine ring can sometimes be achieved via the corresponding N-oxide. For the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole), activation via N-oxidation allows for regioselective functionalization at the 6-position through a Reissert-Henze type reaction. colab.wsresearchgate.net Similar strategies could potentially be applied to the pyrrolo[2,3-c]pyridine system to functionalize the pyridine portion of the molecule.
For Pyrrole Annulation: A common precursor strategy starts with a substituted pyridine. For example, the synthesis could begin with a commercially available nitropyridine. This can be elaborated through a series of steps involving chlorination, methoxylation, and reduction of the nitro group to set the stage for the pyrrole ring closure. An example pathway might involve synthesizing a precursor like 4-chloro-2-methoxy-3-nitropyridine . This intermediate contains the necessary methoxy group and a nitro group that can be reduced to an amine, which, along with the adjacent chloro substituent, serves as a handle for forming the pyrrole ring.
For Pyridine Annulation: This route requires a functionalized pyrrole. The synthesis might start from a simple pyrrole derivative, which is then functionalized at the C3 and C4 positions. For instance, a sequence involving formylation or acylation followed by the introduction of a nitrogen-containing group could furnish a precursor ready for pyridine ring annulation. nih.gov
Below is a table summarizing key reaction types and their application in the synthesis of functionalized pyrrolopyridines.
| Reaction Type | Application in Synthesis | Precursor Example |
| Fischer Indole Synthesis | Pyrrole Ring Annulation | (4-Methoxypyridin-3-yl)hydrazine |
| Sonogashira Coupling | Pyrrole Ring Annulation | 3-Amino-4-iodopyridine derivative |
| Nitration / Reduction | C3-Amine Introduction | 7-Methoxy-1H-pyrrolo[2,3-c]pyridine |
| Nucleophilic Aromatic Substitution (SNAr) | C7-Methoxy Introduction | 7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine |
| Buchwald-Hartwig Amination | C3-Amine Introduction | 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine |
Catalytic Cross-Coupling Reactions in Scaffold Assembly
The construction of the complex heterocyclic system of this compound and its derivatives heavily relies on palladium-catalyzed cross-coupling reactions. These methods provide powerful tools for forming critical carbon-carbon and carbon-nitrogen bonds, enabling the assembly and functionalization of the 7-azaindole (B17877) core.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between organoboranes and organic halides or triflates. libretexts.org In the synthesis of 7-azaindole derivatives, this reaction is instrumental for introducing aryl, heteroaryl, or vinyl substituents onto the pyridine or pyrrole ring of the scaffold.
Research has demonstrated the application of Suzuki-Miyaura coupling in the synthesis of various substituted 7-azaindoles. For instance, the reaction can be employed to couple boronic acids with halogenated 7-azaindole precursors. nih.gov A key strategy involves the coupling of a protected 4-bromo-7-azaindole with a suitable boronic acid pinacolato ester. nih.gov This approach allows for the selective introduction of substituents at the C4 position. Similarly, coupling reactions at the C3 position are achieved by reacting 3-boronate-7-azaindole derivatives with aryl or heteroaryl halides. nih.gov The choice of catalyst, typically a palladium complex like Pd(PPh₃)₄, and a base such as potassium carbonate, is crucial for achieving high yields and regioselectivity. nih.govnih.gov
The reaction conditions are generally tailored to the specific substrates. For example, the synthesis of 2,3-diaryl-7-azaindoles has been accomplished through a sequence involving iodination at the C3 position of a protected azaindole, followed by a Suzuki coupling. nih.gov This highlights the reaction's tolerance for a variety of functional groups when the appropriate protecting group strategy is in place.
Table 1: Examples of Suzuki-Miyaura Coupling in Azaindole Synthesis
| Halogenated Precursor | Boronic Acid/Ester | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 4-Bromo-7-azaindole | (1-Ethyl-3-(4-nitrophenyl)pyrazol-4-yl)boronic pinacolato ester | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-7-azaindole | nih.gov |
| N-Boc-3-iodo-7-azaindole | Arylboronic acid | Not specified | 3-Aryl-7-azaindole | nih.gov |
| 3,4,5-Tribromo-2,6-dimethylpyridine | ortho-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Aryl-substituted pyridine | nih.gov |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or triflates. youtube.com This reaction is particularly vital for the synthesis of the titular compound, this compound, as it allows for the direct introduction of the key 3-amino group.
Efficient protocols have been developed for the palladium-catalyzed amination of halo-7-azaindoles. beilstein-journals.orgmit.edu A significant challenge in these syntheses is the potential for the catalyst to react with the N-H bond of the pyrrole ring. However, research has shown that highly selective amination at the C-X bond (where X is a halogen) can be achieved even on unprotected 7-azaindoles by using specialized palladium precatalysts and ligands. mit.edu
The choice of ligand is critical to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos, are often employed to facilitate the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. youtube.combeilstein-journals.org The base used, commonly cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), also plays a pivotal role in the reaction's efficiency. beilstein-journals.org These strategies enable the coupling of a wide array of primary and secondary amines with the 7-azaindole core under relatively mild conditions. mit.edu
Table 2: Buchwald-Hartwig Amination of Halo-7-azaindoles
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | beilstein-journals.org |
| N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | beilstein-journals.org |
| Unprotected Halo-7-azaindole | Aliphatic/Aromatic Amines | Palladium precatalyst | Not specified | Not specified | mit.edu |
Sonogashira Coupling and Related Palladium-Mediated Reactions
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another essential palladium-mediated reaction for building the 7-azaindole framework. organic-chemistry.org This reaction is often a key step in a multi-step sequence where an alkynyl group is introduced onto a pyridine ring, followed by an intramolecular cyclization to form the fused pyrrole ring. mdpi.comnih.gov
A common synthetic route starts with a 2-aminohalopyridine, which undergoes a Sonogashira coupling with a terminal alkyne. organic-chemistry.org The resulting 2-amino-3-(alkynyl)pyridine intermediate can then be cyclized to form the 7-azaindole scaffold. organic-chemistry.org This cyclization can be promoted by various catalysts and conditions, including strong bases like potassium tert-butoxide or through copper-mediated processes. mdpi.comnih.govorganic-chemistry.org The catalytic system for the Sonogashira reaction typically involves a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of an amine base such as triethylamine (B128534) (Et₃N). nih.gov
This methodology has been successfully applied to synthesize a diverse range of substituted 7-azaindoles, including precursors for kinase inhibitors. nih.gov For example, the reaction of an iodopyridine with 4-pyridinylethyne, followed by cyclization, yields a functionalized 4-azaindole (B1209526) derivative, demonstrating the power of this approach in creating complex molecular architectures. nih.gov
Table 3: Sonogashira Coupling in Azaindole Synthesis
| Starting Material | Alkyne | Catalyst System | Key Intermediate | Reference |
|---|---|---|---|---|
| 2-Amino-3-iodopyridine | Various terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Amino-3-(alkynyl)pyridine | organic-chemistry.org |
| 4-Amino-2-bromo-5-iodopyridine derivative | Various terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | Functionalized 5-azaindole (B1197152) precursor | nih.gov |
| Iodopyridine 56 | 4-Pyridinylethyne (57) | Not specified | 5-Cyano-2-(4-pyridinyl)-4-azaindole derivative | nih.gov |
Protecting Group Chemistry in Complex Synthesis
The synthesis of a multifunctional molecule like this compound necessitates a sophisticated use of protecting groups. wikipedia.org These temporary modifications prevent unwanted side reactions at reactive sites, such as the pyrrole nitrogen and the exocyclic amine, while other parts of the molecule are being chemically altered. organic-chemistry.org
Selection and Application of Nitrogen Protecting Groups
The selection of an appropriate nitrogen protecting group is governed by its stability under various reaction conditions and the ease of its selective removal. wikipedia.orgorganic-chemistry.org In the synthesis of 7-azaindole derivatives, several protecting groups are commonly employed for both the pyrrole nitrogen (N1) and other amino functionalities.
Boc (tert-Butoxycarbonyl): The Boc group is a widely used protecting group for amines due to its stability in many reaction conditions and its straightforward removal with acid, such as trifluoroacetic acid (TFA). nih.govlibretexts.org It has been utilized in the synthesis of 2,3-diaryl-7-azaindoles to protect the pyrrole nitrogen during Suzuki coupling reactions. nih.gov
Benzyl (B1604629) (Bn): The benzyl group is another common choice, offering robust protection. libretexts.org It can be removed by hydrogenolysis. wikipedia.org N-benzyl protection has been used in the synthesis of 4-substituted-7-azaindoles via Buchwald-Hartwig reactions. beilstein-journals.org
Sulfonyl Groups: Phenylsulfonyl (PhSO₂) and p-toluenesulfonyl (Tosyl) groups are frequently used to protect the pyrrole nitrogen. These groups activate the ring towards certain reactions and can be cleaved under basic conditions. nih.govatlanchimpharma.com
THP (Tetrahydropyranyl): The THP group is an acid-labile protecting group that has been applied in the synthesis of C2-substituted pyridine derivatives that are precursors to azaindoles. nih.govwikipedia.org
The choice of protecting group allows for an "orthogonal" strategy, where one group can be removed selectively in the presence of another, enabling stepwise functionalization of the molecule. organic-chemistry.orgnih.gov
Table 4: Common Nitrogen Protecting Groups in Azaindole Synthesis
| Protecting Group | Abbreviation | Typical Application | Common Deprotection Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Pyrrole nitrogen, exocyclic amines | Acidic (e.g., TFA) | nih.govlibretexts.org |
| Benzyl | Bn | Pyrrole nitrogen, exocyclic amines | Hydrogenolysis | beilstein-journals.orgwikipedia.org |
| Phenylsulfonyl | PhSO₂ | Pyrrole nitrogen | Basic conditions | atlanchimpharma.com |
| Tetrahydropyranyl | THP | Pyrrole nitrogen | Acidic (e.g., acetic acid) | nih.govwikipedia.org |
| p-Methoxybenzyl | PMB | Amines | Oxidative cleavage (e.g., CAN, DDQ) | wikipedia.org |
Challenges in Deprotection and Side Product Formation
While protecting groups are essential, their removal (deprotection) can present significant challenges. The conditions required for deprotection must be carefully chosen to avoid cleaving other protecting groups or causing undesired reactions in the target molecule. wikipedia.org
A primary challenge is ensuring the deprotection is selective and high-yielding. organic-chemistry.org For a molecule like this compound, harsh acidic conditions used to remove a Boc group could potentially affect the acid-sensitive pyrrole ring or lead to cleavage of the methoxy ether. Similarly, strongly basic conditions for removing a sulfonyl group might trigger other unwanted transformations.
Stereoselective Synthesis of Chiral Analogs
The introduction of chirality into drug candidates is a critical aspect of medicinal chemistry, as different enantiomers or diastereomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. While specific literature on the stereoselective synthesis of chiral analogs of this compound is not abundant, the principles of asymmetric synthesis are broadly applicable to the 7-azaindole framework. Methodologies for achieving stereoselectivity can be inferred from studies on structurally related compounds.
One established approach is the use of a chiral pool , which utilizes readily available, inexpensive chiral starting materials from natural sources. nih.gov For instance, chiral amino acids or terpenes can be elaborated through a series of reactions to construct the desired chiral pyrrolopyridine derivative. This strategy embeds the initial chirality of the starting material into the final product.
Catalytic asymmetric synthesis represents a more versatile and atom-economical approach. This involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For scaffolds similar to 7-azaindoles, several catalytic asymmetric methods have been developed:
Asymmetric Hydrogenation: Chiral metal catalysts, often based on rhodium or ruthenium with chiral phosphine ligands, can be employed to stereoselectively reduce a prochiral double bond within a precursor to the 7-azaindole ring system.
Asymmetric Cycloaddition Reactions: Formal [3+2] cycloaddition reactions between C(3)-substituted indoles (a close analog to the 7-azaindole core) and 2-amidoacrylates have been catalyzed by chiral Lewis acids, such as (R)-BINOL•SnCl₄, to produce highly enantioenriched pyrroloindolines. nih.govuni-rostock.demdpi.com This methodology could potentially be adapted for the synthesis of chiral pyrrolo[2,3-c]pyridines.
Directed Asymmetric Reactions: The 7-azaindoline moiety itself can act as a directing group in various metal-catalyzed and organo-catalyzed asymmetric reactions. Research has shown progress in asymmetric aldol (B89426) and Mannich reactions using α-substituted-7-azaindoline amides as nucleophiles. nih.govnih.gov This approach allows for the stereocontrolled introduction of substituents at positions adjacent to the pyrrole ring.
A notable example in a related system is the carbene-catalyzed enantio- and diastereoselective [2+4] cycloaddition to create structurally complex spirocyclic pyrano[2,3-c]pyrazole derivatives with a chiral quaternary carbon center. rsc.org Additionally, the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones has been achieved through an N-heterocyclic carbene-catalyzed oxidative [3+3] annulation. nih.gov These examples underscore the potential for developing highly stereoselective syntheses for chiral analogs of this compound.
Table 1: Examples of Asymmetric Synthesis Methodologies for Related Heterocyclic Scaffolds
| Methodology | Catalyst/Reagent | Product Type | Key Finding |
| Formal [3+2] Cycloaddition | (R)-BINOL•SnCl₄ | Pyrroloindolines | High enantioselectivity in the formation of the pyrrolidine (B122466) ring fused to an indole core. uni-rostock.demdpi.com |
| Asymmetric Mannich Reaction | [Cu(CH₃CN)₄]PF₆ / Chiral Ligand | β-Amino Acid Derivatives | Use of 7-azaindoline as a directing group to achieve high enantioselectivity. nih.gov |
| Asymmetric [2+4] Cycloaddition | Chiral N-Heterocyclic Carbene | Spirocyclic Pyrano[2,3-c]pyrazoles | Efficient access to complex multicyclic systems with a chiral quaternary carbon. rsc.org |
| Asymmetric [3+3] Annulation | Chiral N-Heterocyclic Carbene | Pyrazolo[3,4-b]pyridin-6-ones | Excellent yields and enantioselectivities for a broad range of substrates. nih.gov |
Modern Flow Chemistry Applications in Pyrrolopyridine Synthesis
Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. mdpi.compharmablock.com The synthesis of bioactive heterocycles, including kinase inhibitors based on the 7-azaindole scaffold, is increasingly benefiting from the implementation of flow chemistry. nih.govnih.gov
The modular nature of flow chemistry allows for the "telescoping" of multiple synthetic steps into a single, continuous process, which minimizes the need for isolation and purification of intermediates. nih.gov This is particularly advantageous for the synthesis of complex molecules like derivatives of this compound.
Several key reaction types common in the synthesis of 7-azaindoles are well-suited for flow chemistry:
Hydrogenation: The reduction of nitro groups to amines is a frequent step in the synthesis of pyrrolopyridines. Flow hydrogenation using packed-bed reactors with catalysts like palladium on carbon (Pd/C) allows for the safe handling of hydrogen gas and efficient, scalable reductions. This has been demonstrated in the synthesis of various bioactive heterocycles.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental to the construction of substituted 7-azaindoles. Flow chemistry enables precise temperature control and efficient mixing, which can lead to higher yields and shorter reaction times for these transformations. The continuous synthesis of merestinib, a kinase inhibitor, showcases the use of a Suzuki-Miyaura cross-coupling in a flow process. nih.gov
High-Temperature/High-Pressure Reactions: Flow reactors can safely operate at temperatures and pressures that are challenging to achieve in standard batch reactors. This can accelerate reaction rates and enable novel transformations.
A case in point is the reported continuous flow synthesis of the anticancer drug merestinib, which involves a telescoped sequence including a Suzuki-Miyaura cross-coupling and a hydrogenation step. nih.gov Another relevant example is the development of a four-step continuous flow setup for the conversion of anilines into pyrazoles, which involves the in-situ generation of potentially hazardous intermediates, thereby improving the safety profile of the synthesis. mdpi.com
The commercial availability of a closely related derivative, 7-Chloro-4-Methoxy-1H-Pyrrolo[2,3-c]pyridine Hydrochloride, with the specification that it is suitable for continuous flow chemistry applications, further underscores the industrial relevance of this technology for the production of this class of compounds.
Table 2: Comparison of Batch vs. Flow Chemistry for Key Synthetic Steps in Pyrrolopyridine Synthesis
| Synthetic Step | Parameter | Batch Chemistry | Flow Chemistry |
| Hydrogenation | Safety | Handling of H₂ gas can be hazardous at scale. | H₂ is generated and consumed in situ or used in a controlled manner, enhancing safety. |
| Scalability | Scaling up can be challenging due to heat and mass transfer limitations. | Readily scalable by extending reaction time or using parallel reactors. | |
| Suzuki Coupling | Temperature Control | Hotspots can lead to side reactions and catalyst degradation. | Excellent heat transfer allows for precise temperature control and improved yields. |
| Reaction Time | Often requires several hours. | Residence times can be significantly shorter, from minutes to an hour. mdpi.com | |
| Multi-step Synthesis | Process | Requires isolation and purification of intermediates. | "Telescoped" reactions minimize intermediate handling, improving efficiency. nih.gov |
Chemical Reactivity and Mechanistic Investigations of 7 Methoxy 1h Pyrrolo 2,3 C Pyridin 3 Amine
Reactivity of the Pyrrolo[2,3-c]pyridine Nitrogen Atoms (Pyrrolic and Pyridinic)
The 7-azaindole (B17877) scaffold of 7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine contains two nitrogen atoms with distinct electronic properties and reactivity. The pyrrolic nitrogen (N1) possesses a lone pair of electrons that is delocalized within the aromatic system of the pyrrole (B145914) ring, rendering it less basic and less available for protonation or alkylation. In contrast, the pyridinic nitrogen (N7) has a lone pair of electrons in an sp² hybrid orbital that is not involved in the aromatic sextet, making it more basic and the primary site for protonation and coordination with Lewis acids. researchgate.net
The basicity of the pyridinic nitrogen is a key factor in the compound's chemical behavior. For instance, in acidic media, protonation occurs preferentially at N7. This can influence the reactivity of the entire ring system by altering its electronic distribution and susceptibility to further reactions.
Electrophilic Aromatic Substitution Patterns
The pyrrolo[2,3-c]pyridine ring system is generally susceptible to electrophilic aromatic substitution, with the position of attack being highly dependent on the reaction conditions and the nature of the electrophile. The pyrrole ring is inherently more electron-rich than the pyridine (B92270) ring and is therefore more readily attacked by electrophiles. Within the pyrrole ring, the C3 position is the most common site for electrophilic substitution in 7-azaindoles, a principle that extends to this compound. nih.gov
The presence of the activating amine group at the C3 position and the methoxy (B1213986) group at the C7 position further influences the regioselectivity of these reactions. However, direct electrophilic substitution on the pyridine ring is generally more challenging due to its electron-deficient nature. Functionalization of the pyridine ring often requires harsher reaction conditions or prior activation, for example, through the formation of an N-oxide. benthamdirect.comeurekaselect.com
A variety of electrophilic substitution reactions have been reported for the 7-azaindole core, including:
Halogenation: Introduction of halogen atoms at various positions.
Nitration: Introduction of a nitro group, typically at the C3 position.
Acylation: Introduction of an acyl group, often at the C3 position.
Interactive Data Table: Regioselectivity in Electrophilic Aromatic Substitution of 7-Azaindole Derivatives
| Electrophilic Reagent | Typical Position of Substitution | Reference |
| N-Iodosuccinimide (NIS) | C3 | nih.gov |
| Nitric Acid/Sulfuric Acid | C3 | nih.gov |
| Acyl Chlorides/Lewis Acids | C3 | nih.gov |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the pyrrolo[2,3-c]pyridine nucleus are generally favored on the electron-deficient pyridine ring. The positions most susceptible to nucleophilic attack are C2 and C4, which are ortho and para to the pyridinic nitrogen, respectively. echemi.comquora.com The presence of a good leaving group, such as a halogen, at these positions facilitates the substitution process.
In the case of this compound, direct nucleophilic substitution on the pyridine ring would likely require the presence of a leaving group at a suitable position. The methoxy group itself can potentially be displaced by strong nucleophiles under forcing conditions, although this is less common. The reactivity towards nucleophiles can be enhanced by quaternization of the pyridinic nitrogen, which further increases the electron deficiency of the pyridine ring.
Recent studies have shown that methoxypyridines can undergo nucleophilic amination. ntu.edu.sg This suggests that under specific conditions, the methoxy group in this compound could potentially be substituted by various nucleophiles.
Oxidation and Reduction Pathways of the Heterocyclic Rings
The oxidation and reduction of the pyrrolo[2,3-c]pyridine ring system can lead to a variety of products, depending on the reagents and reaction conditions.
Oxidation: Oxidation of the 7-azaindole nucleus can result in the formation of N-oxides at the pyridinic nitrogen, which can then be used for further functionalization of the pyridine ring. benthamdirect.comeurekaselect.com Peroxydisulfate oxidation of pyridine has been shown to yield pyridin-2-yl ammonium (B1175870) sulfate. beilstein-journals.org Stronger oxidizing agents can lead to the degradation of the heterocyclic rings. The pyrrole ring is generally more susceptible to oxidation than the pyridine ring.
Reduction: Reduction of the pyridine ring in the 7-azaindole system can be achieved using various reducing agents. For instance, pyridine can be reduced to piperidine (B6355638) using samarium diiodide in the presence of water. clockss.org Catalytic hydrogenation can also be employed to reduce the pyridine ring, leading to the corresponding tetrahydropyrrolopyridine. The specific conditions required for the reduction of this compound would need to be determined experimentally, taking into account the influence of the substituents.
Functional Group Interconversions Involving Methoxy and Amine Groups
The methoxy and amine groups on the this compound scaffold are amenable to a range of functional group interconversions.
Methoxy Group: The methoxy group can undergo O-demethylation to yield the corresponding phenol. This transformation is often achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide. The resulting hydroxyl group can then be further functionalized.
Amine Group: The primary amine group at the C3 position is a versatile functional handle. It can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions. This provides a route to a wide range of C3-substituted derivatives.
Reaction with Carbonyls: Condensation with aldehydes or ketones to form imines. mnstate.edu
Metal Complexation and Coordination Chemistry
The 7-azaindole framework is a well-established ligand in coordination chemistry, capable of binding to metal ions in various modes. rsc.orgnih.gov The primary coordination site is typically the more basic pyridinic nitrogen (N7). However, under certain conditions, the pyrrolic nitrogen (N1) can also participate in coordination, particularly after deprotonation. nih.govacs.org
The presence of the methoxy and amine substituents in this compound can influence the coordination behavior of the molecule. These groups can act as additional donor sites, potentially leading to the formation of chelate complexes. The electronic effects of these substituents can also modulate the electron density at the nitrogen atoms, thereby affecting the strength and nature of the metal-ligand bonds.
Studies on related 7-azaindole derivatives have shown the formation of complexes with a variety of transition metals, including palladium, rhodium, and copper. nih.govmdpi.com These complexes have applications in catalysis and materials science.
Interactive Data Table: Coordination Modes of 7-Azaindole Ligands
| Metal Ion | Coordination Site(s) | Type of Complex | Reference |
| Transition Metals (e.g., Mn, Fe, Co) | N1 (as azaindolide) | Homoleptic | nih.govacs.org |
| Transition Metals | N7 | Mononuclear | nih.gov |
| Rhodium(III) | N7 | Catalytic Intermediate | mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Pharmacophoric Features within the Pyrrolopyridine Scaffold
The pyrrolopyridine scaffold, also known as azaindole, is recognized as a "privileged structure" in medicinal chemistry, particularly for developing kinase inhibitors. nih.govnih.govresearchgate.net This is because the heterocyclic nucleus is a bioisostere of purine, allowing it to effectively mimic ATP and bind to the hinge region of the ATP-binding site in kinases. nih.govnih.govrsc.org
Key pharmacophoric features essential for this interaction include:
Hydrogen Bonding Capability : The 7-azaindole (B17877) core possesses both a hydrogen bond donor (the pyrrole (B145914) N-H) and a hydrogen bond acceptor (the pyridine (B92270) N7 atom). researchgate.net This arrangement enables the formation of two crucial hydrogen bonds with the backbone amides of the kinase hinge region, a common binding motif for many kinase inhibitors. nih.govresearchgate.netchemicalbook.com The lack of substitution on the pyrrole nitrogen, in particular, has been noted as essential for enhanced activity in certain inhibitors, such as those targeting the Cdc7 kinase. nih.gov
Planar Bicyclic System : The flat, aromatic nature of the fused pyrrole and pyridine rings facilitates π-π stacking interactions with aromatic amino acid residues, such as tryptophan, within the active site. nih.gov
Vectors for Substitution : The scaffold provides multiple positions (e.g., C2, C3, C5) where substituents can be introduced. nih.gov These substituents can be tailored to occupy different regions of the ATP-binding pocket, thereby enhancing potency and modulating selectivity. nih.gov Well-established synthetic methods allow for the derivatization of these positions to optimize pharmacokinetic and pharmacodynamic properties. nih.govorganic-chemistry.org
The 1H-pyrrolo[2,3-c]pyridine isomer is one of six possible arrangements for the pyrrole and pyridine rings. mdpi.com Its utility as a core scaffold is demonstrated in numerous kinase inhibitors, where it serves as the foundational anchor for building molecules with high affinity and specific biological activity. nih.govmdpi.com
Impact of Methoxy (B1213986) Group Position and Amine Substitution on Biological Interactions
Substituents on the core pyrrolopyridine scaffold play a decisive role in defining the compound's biological profile. The methoxy group and the amine function, central to the parent compound, are critical modulators of activity.
The methoxy group can significantly influence a compound's properties. In some pyrazolopyridine-based kinase inhibitors, the introduction of a methoxy group led to improved cellular activity. nih.gov However, its effect is context-dependent; in one study on DYRK1A inhibitors, hydroxyl derivatives were found to be more active than their corresponding methoxy counterparts. mdpi.com The position of the methoxy group is also crucial. A study on 18F-labeled phosphonium (B103445) cations showed that the methoxy group's position (ortho, meta, or para) had a significant effect on biological properties, such as liver clearance and heart uptake. nih.gov Specifically, an ortho-methoxy group resulted in the fastest liver clearance, while a para-methoxy group led to the highest uptake in the heart. nih.gov This highlights that the placement of the methoxy group can fine-tune the pharmacokinetic profile of a molecule. nih.gov
Amine substitutions are a primary driver of potency and selectivity. The amine group itself can participate in key interactions, and modifications to its substituents can drastically alter biological outcomes. For instance, in a series of Fyn and GSK-3β kinase inhibitors, the side tail on an amino group was extensively modified, with a benzyl (B1604629) substitution found to be preferable for activity. acs.org Further exploration of this benzyl moiety showed that introducing small functional groups could tune the interaction. acs.org In another example, various primary amines like cyclohexylamine (B46788) and benzylamine (B48309) were reacted at a specific position on the pyrrolopyridine core to furnish active Cdc7 inhibitors. nih.gov
The following table summarizes SAR findings for substitutions on the pyrrolopyridine scaffold from various studies:
| Scaffold/Series | Target Kinase(s) | Substitution/Modification | Observation | Reference(s) |
| Pyrazolopyridine | Kinase | Introduction of a methoxy group at C-3 | Improved cellular activity. | nih.gov |
| 7-Azaindole | DYRK1A | Methoxy group vs. Hydroxyl group | Hydroxyl derivatives were more active. | mdpi.com |
| 3-Aminothiazole-7-azaindole | Fyn, GSK-3β | Benzyl substitution on the amino side tail | Preferred for inhibitory activity. | acs.org |
| 7-Azaindole | Cdc7 | No substitution on the pyrrole nitrogen | Seemed to be essential for enhanced activity. | nih.gov |
| Pyrrolo[3,4-c]pyridine | N/A (Analgesic) | Methoxy group vs. Ethoxy group | The methoxy group resulted in higher analgesic activity than the ethoxy analog. | nih.gov |
| 7-Aryl-2-anilino-pyrrolopyrimidine | Mer, Axl | Aniline moiety with a salt bridge to ASP678 | Essential for retaining activity. | researchgate.net |
These findings underscore the principle that even minor changes to the substituents, such as altering an alkoxy group or modifying a distal amine, can lead to significant shifts in biological activity and properties. nih.gov
Stereochemical Influences on Molecular Recognition
Stereochemistry plays a fundamental role in the interaction between a small molecule and its biological target. The three-dimensional arrangement of atoms can dictate the binding mode and affinity of an inhibitor.
In the context of pyrrolopyridine derivatives, stereochemical factors have been shown to be critical for activity. For example, in a series of 7-azaindolylideneimidazoles developed as Cdc7 kinase inhibitors, the E/Z configuration of a double bond in the linker region was found to influence the binding mode. mdpi.com The study revealed that the Z-isomer led to better interactions with the kinase compared to the E-isomer, highlighting the importance of precise geometric alignment for optimal binding. mdpi.com
Furthermore, the stereochemistry of substituents attached to the core can be leveraged in inhibitor design. Asymmetric synthesis allows for the creation of chiral molecules where one enantiomer may be significantly more active than the other. This principle is applied in the synthesis of complex, biologically active substances starting from chiral 7-azaindoline amides. mdpi.com For instance, a specific β-amino acid derivative created through a stereoselective reaction serves as a precursor to a fluorinated analogue of a calcium channel blocker. mdpi.com This demonstrates that controlling the stereochemistry of side chains is a powerful strategy for developing potent and specific therapeutic agents.
While direct stereochemical studies on 7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine are not extensively documented in the provided context, the principles derived from related pyrrolopyridine structures emphasize that molecular geometry and chirality are key determinants of molecular recognition and biological function.
Design Principles for Modulating Target Selectivity
Achieving selectivity is a primary goal in kinase inhibitor design, as off-target activity can lead to undesirable side effects. While the pyrrolopyridine scaffold can bind to a wide range of kinases, selectivity is primarily conferred by the substituents attached to this core. nih.govresearchgate.net Structure-based drug design and systematic SAR studies have revealed several key principles for modulating the target selectivity of pyrrolopyridine-based inhibitors.
Exploiting Unique Pockets : Selectivity can be achieved by designing substituents that interact with specific, non-conserved regions of the ATP-binding site. Structure-based design for Janus kinase 2 (JAK2) inhibitors led to the identification of an important hydrogen bond with the side chain of Tyr931, an interaction that improved selectivity across the JAK family. nih.gov Similarly, designing inhibitors to form a salt bridge with a specific aspartate residue in the Mer kinase domain was essential for activity and likely contributes to selectivity. researchgate.net
Fine-Tuning Substituents : Small, strategic modifications to substituents can dramatically shift selectivity. In a notable example, inhibitors based on a 3-aminothiazole-7-azaindole core were designed to target Fyn and GSK-3β kinases. acs.org The insertion of a single methyl group onto the central thiazole (B1198619) ring shifted the activity towards Fyn, whereas replacing the thiazole with a thiadiazole ring switched the activity completely towards GSK-3β. acs.org This demonstrates that subtle steric and electronic changes can be used to drive selectivity between closely related kinases.
Scaffold Hopping and Hybridization : Replacing the core scaffold or combining fragments from different known inhibitors are effective strategies. In one approach, fragments of the approved drug Pexidartinib, which has a pyrrolopyridine core, were merged with a pyrrolo[2,3-d]pyrimidine nucleus to create novel CSF1R inhibitors. mdpi.com This hybridization and scaffold hopping approach can lead to compounds with improved selectivity profiles. mdpi.commdpi.com For instance, one resulting compound showed high selectivity for CSF1R with minimal inhibition of the closely related kinases FLT3, KIT, and PDGFRβ. mdpi.com
The following table provides examples of design strategies used to achieve selectivity with pyrrolopyridine-type scaffolds.
| Design Principle | Example Strategy | Target(s) | Result | Reference(s) |
| Exploiting Specific Interactions | Design of a thiazole analogue to interact with the extended hinge region. | JAK2 | High levels of JAK family selectivity achieved. | nih.gov |
| Strategic Substituent Modification | Insertion of a methyl group on a central thiazole nucleus. | Fyn vs. GSK-3β | Shifted selectivity toward Fyn kinase. | acs.org |
| Strategic Substituent Modification | Replacement of thiazole ring with a thiadiazole ring. | Fyn vs. GSK-3β | Switched selectivity completely to GSK-3β. | acs.org |
| Molecular Hybridization | Merging fragments of Pexidartinib with a pyrrolo[2,3-d]pyrimidine scaffold. | CSF1R | Development of a highly selective CSF1R inhibitor. | mdpi.com |
| Structure-Guided Design | Refinements based on ligand co-crystal structures. | MARK | Rapid improvements in both potency and kinase selectivity. | nih.gov |
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of pyrrolopyridine derivatives. These methods are used to predict molecular geometry, electronic structure, and reactivity. For instance, DFT calculations at the B3LYP/6-311G++ level of theory have been employed to study the optimized geometry and HOMO-LUMO energy of pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.comresearchgate.net Such calculations help in confirming the stability of different molecular structures and predicting their reactivity. rsc.org
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. These calculations can also determine local reactivity descriptors, which can predict the most likely sites for nucleophilic and electrophilic attacks. rsc.org In similar heterocyclic systems, DFT has been successfully used to optimize structural geometry, with results showing good agreement with experimental data from X-ray crystallography. mdpi.com
Theoretical calculations also aid in determining various thermodynamic properties at different temperatures. rsc.org For related heterocyclic compounds, computed total energy and thermodynamic parameters have confirmed the high stability of the synthesized structures. rsc.org
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely applied to pyrrolopyridine derivatives to understand their mechanism of action and to guide the design of more potent inhibitors. nih.govdoi.org
For example, docking studies on 1H-pyrrolo[3,2-c]pyridine derivatives identified as tubulin inhibitors showed that the compounds bind to the colchicine-binding site. semanticscholar.orgnih.gov The modeling suggested that the 1H-pyrrolo[3,2-c]pyridine core could overlap with the original co-crystal ligand, forming key hydrogen bonds with residues such as Thrα179 and Asnβ349. nih.gov Similarly, docking studies of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Focal Adhesion Kinase (FAK) inhibitors were performed to elucidate their binding modes and provide a structural basis for further optimization. nih.gov
In the context of Janus kinase (JAK) inhibitors, molecular docking has been used to study protein-inhibitor interactions for a series of pyrrolopyridine derivatives targeting JAK1. nih.gov The insights gained from these models help in designing new compounds with improved activity. For other kinase targets, such as Fibroblast Growth Factor Receptor (FGFR), docking studies have helped understand how the 1H-pyrrolo[2,3-b]pyridine motif acts as a hinge-binder, forming hydrogen bonds with backbone residues in the kinase domain. nih.gov
| Pyrrolopyridine Derivative Class | Protein Target | Key Interactions Observed in Docking | Reference |
|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridines | Tubulin (Colchicine site) | Hydrogen bonds with Thrα179 and Asnβ349 | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidines | Focal Adhesion Kinase (FAK) | Elucidation of binding modes for structural optimization | nih.gov |
| Pyrrolopyridine derivatives | Janus Kinase 1 (JAK1) | Study of protein-inhibitor interactions to guide design | nih.gov |
| 1H-pyrrolo[2,3-b]pyridines | Fibroblast Growth Factor Receptor (FGFR1) | Hydrogen bonds with hinge region residues (E562, A564) | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These predictive models are valuable in drug discovery for screening virtual libraries of compounds and prioritizing synthesis.
A study on pyrrolopyridine derivatives as JAK1 inhibitors successfully developed 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). nih.gov These models were built using a dataset of compounds with known inhibitory activities. nih.gov The statistical quality and predictive ability of the generated models were rigorously validated. The CoMFA model yielded a Q² value of 0.54, and the CoMSIA model showed a value of 0.52. nih.gov External validation techniques further confirmed the reliability of the models, with metrics such as Q F 1 2, Q F 2 2, and r m 2 showing good predictive power. nih.gov
The graphical representations of these models, known as contour maps, provide insights into how different structural features (steric, electrostatic, hydrophobic) influence biological activity. For instance, the models indicated that introducing electropositive and bulky substituents at specific positions (R¹ and R²) could enhance the inhibitory activity. nih.gov These predictive models are considered reliable for guiding the design of new, more potent pyrrolopyridine-based inhibitors. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique is used to assess the stability of the binding pose predicted by molecular docking and to analyze the conformational changes that may occur upon binding.
MD simulations have been applied to study the interaction between pyrrolopyridine derivatives and their protein targets, such as JAK1. nih.gov These simulations help to understand the stability of the inhibitor within the binding pocket and the nature of the interactions over a set period. In a study of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4), MD simulations were used to investigate binding modes and inhibitory mechanisms at a molecular level. mdpi.com The results revealed strong interactions with the hinge region and identified specific residues crucial for binding. mdpi.com
Spectroscopic Data Interpretation through Computational Approaches (e.g., NMR, Mass Spectrometry)
Computational methods are frequently used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Theoretical calculations of NMR chemical shifts, for example, can aid in the structural elucidation of newly synthesized compounds.
For related heterocyclic structures, theoretical ¹H and ¹³C chemical shift values have been determined using DFT and have shown a high correlation with experimental data. rsc.org A comprehensive computational study on a series of heterohelicenes compared calculated versus observed ¹H and ¹³C NMR chemical shifts, demonstrating good correlation and aiding in the correct assignment of resonances. mdpi.com Such studies confirm that computational NMR analysis is a reliable tool for structural verification. mdpi.com High-resolution mass spectrometry (HRMS) data for various pyrrolopyridine derivatives are often reported alongside NMR data to confirm the elemental composition of the synthesized molecules. semanticscholar.orgnih.gov
| Derivative Class | Computational Method | Spectroscopic Data | Key Finding | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b] pyridine (B92270) | DFT | ¹H and ¹³C NMR | High correlation between theoretical and experimental chemical shifts. | rsc.org |
| 1H-pyrrolo[3,2-c]pyridine | - | ¹H NMR, ¹³C NMR, HRMS | Characterization and confirmation of synthesized structures. | semanticscholar.orgnih.gov |
| Benzothienoquinoline heterohelicenes | DFT | ¹H and ¹³C NMR | Good correlation between theoretical and experimental NMR data, aiding in signal assignment. | mdpi.com |
Crystallographic Analysis of Pyrrolopyridine Derivatives
X-ray crystallography provides definitive, three-dimensional structural information for crystalline compounds. This technique is the gold standard for determining the precise geometry, conformation, and intermolecular interactions of molecules in the solid state.
The crystal structures of several pyrrolopyridine derivatives have been determined, confirming their molecular framework. researchgate.net For example, the single-crystal XRD of a polycyclic pyrrolopyridine derivative was recorded to unambiguously confirm its structure. researchgate.net In another study, the crystal structure of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile was determined, and the data was used to validate the geometry obtained from DFT calculations. mdpi.com The reliability of the crystal package was further analyzed using Hirshfeld surface analysis. mdpi.com
The precise bond lengths, bond angles, and torsion angles obtained from crystallography are invaluable for validating the accuracy of computational models, such as those generated by DFT and used in molecular docking and MD simulations. mdpi.comsemanticscholar.org
Biological Investigations and Target Engagement in Vitro Studies
Assays for Enzyme Inhibition and Receptor Modulation
Comprehensive searches were conducted to identify any reported inhibitory or modulatory activity of 7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine against several important enzyme classes.
In Vitro Cell-Based Assays for Cellular Pathway Modulation
Similarly, no specific data exists for the effects of this compound in cell-based assays measuring modulation of key cellular pathways.
Searches for studies detailing its impact on cell proliferation, apoptosis, migration, invasion, or the accumulation of specific proteins in any cell line were unsuccessful. While related compounds, such as derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, have shown effects on cancer cell apoptosis and proliferation, this information cannot be extrapolated to the specific compound of interest. For instance, the potent LSD1 inhibitor LSD1-UM-109, which shares the core pyrrolo[2,3-c]pyridine ring system, was found to inhibit the growth of MV4;11 acute leukemia cells and H1417 small-cell lung cancer cells with IC₅₀ values of 0.6 nM and 1.1 nM, respectively. nih.govacs.org However, due to significant structural differences, these findings are not representative of the biological activity of this compound.
Mechanism of Action Elucidation at the Molecular Level
The molecular mechanism of action for this compound, a 7-azaindole (B17877) derivative, is primarily understood through its role as a kinase inhibitor. The 7-azaindole scaffold is a well-recognized and privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif in the ATP-binding site of a wide range of protein kinases. nih.govnih.gov This interaction is fundamental to its inhibitory activity, as it directly competes with the endogenous ATP, thereby preventing the transfer of a phosphate (B84403) group to substrate proteins and disrupting the kinase signaling cascade.
The key to the binding of the 7-azaindole core lies in its ability to form a bidentate hydrogen bond network with the backbone of the kinase hinge region. nih.gov Specifically, the nitrogen atom at position 7 (N7) of the pyridine (B92270) ring acts as a hydrogen bond acceptor, while the protonated nitrogen at position 1 (N1-H) of the pyrrole (B145914) ring serves as a hydrogen bond donor. nih.gov This dual interaction mimics the hydrogen bonding pattern of the adenine (B156593) moiety of ATP with the kinase hinge, providing a strong anchor for the inhibitor within the active site. nih.gov
Structural studies of various 7-azaindole-based inhibitors have revealed different possible binding modes within the kinase active site, which can be broadly categorized as "normal" and "flipped". acs.org In the "normal" binding mode, the N7 atom of the azaindole ring forms a hydrogen bond with the backbone NH of a specific amino acid residue in the hinge region (often designated as residue X+2), while the N1-H group interacts with the carbonyl oxygen of the same residue. In the "flipped" orientation, the roles are reversed, with the N1-H forming a hydrogen bond with the backbone NH and the N7 atom interacting with the carbonyl oxygen of a different hinge residue. The prevalence of one binding mode over the other can be influenced by the substitution pattern on the azaindole core and the specific topology of the kinase's active site.
While a co-crystal structure of this compound with a specific kinase is not publicly available, docking models and structure-activity relationship (SAR) studies of analogous compounds provide valuable insights. For instance, in a study of 3-aminothiazole-7-azaindole inhibitors of Fyn and GSK-3β kinases, the 7-azaindole core was found to be pivotal for maintaining inhibitory activity. acs.org The removal or masking of either the N1 or N7 nitrogen atoms resulted in a complete loss of activity, underscoring the essential role of the bidentate hydrogen bonding. acs.org
The substituents on the 7-azaindole core, such as the 3-amino and 7-methoxy groups of the compound , play a crucial role in modulating potency and selectivity. The 3-amino group can engage in additional hydrogen bonding interactions with residues in the solvent-exposed region or the ribose-binding pocket of the ATP-binding site. The 7-methoxy group, while not directly involved in hinge binding, can influence the electronic properties of the aromatic system and establish van der Waals contacts with hydrophobic residues, further stabilizing the inhibitor-kinase complex. The precise orientation and interactions of these substituents are critical for determining the specific kinase or kinases that the compound will inhibit.
Currently, there is no direct evidence to suggest that this compound functions through allosteric effects. Its mechanism of action is consistent with competitive inhibition at the ATP-binding site.
Bioisosterism and its Role in the Biological Activity Profile
The concept of bioisosterism, the interchange of atoms or groups of atoms that retain similar biological activity, is central to the design and development of 7-azaindole-based compounds like this compound. The 7-azaindole scaffold itself is a classic bioisostere of both indole (B1671886) and purine, which are ubiquitous structures in biologically active molecules. nih.gov
The bioisosteric relationship between 7-azaindoles and other heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, provides a powerful tool for medicinal chemists to fine-tune the selectivity and potency of kinase inhibitors. For example, a study comparing pyrrolo[2,3-d]pyrimidine and 7-azaindole derivatives as inhibitors of Protein Kinase B (PKB) revealed that the replacement of the nitrogen at the 3-position in the pyrrolo[2,3-d]pyrimidine with a carbon atom in the corresponding 7-azaindole led to a decrease in selectivity against the related kinase PKA. acs.org This highlights how a seemingly subtle bioisosteric change can significantly impact the interaction of the inhibitor with different kinase targets.
In the context of this compound, the 3-amino group can be considered a bioisostere of a hydroxyl group. Both groups have similar steric dimensions and can act as hydrogen bond donors and acceptors. This interchange is a common strategy in drug design to modulate binding affinity and pharmacokinetic properties.
The strategic application of bioisosterism allows for the systematic exploration of the chemical space around a core scaffold to optimize its drug-like properties. By making calculated bioisosteric replacements, researchers can enhance target engagement, improve selectivity, and address potential liabilities such as metabolic instability, without drastically altering the fundamental binding mode of the molecule. The biological activity profile of this compound is, therefore, a direct consequence of the bioisosteric design principles embodied in its 7-azaindole core and its specific substitution pattern.
7 Methoxy 1h Pyrrolo 2,3 C Pyridin 3 Amine As a Versatile Chemical Scaffold
Application as a Building Block in Complex Heterocyclic Synthesis
The pyrrolo[2,3-c]pyridine core of 7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine serves as a valuable precursor for the construction of more elaborate fused heterocyclic systems. The presence of a reactive amine group and the methoxy-substituted pyridine (B92270) ring allows for a variety of chemical transformations, enabling the synthesis of polycyclic structures with diverse biological activities. Synthetic strategies often involve the annulation of additional rings onto the pyrrolopyridine framework. ias.ac.in
While specific examples detailing the direct use of this compound in cascade reactions for the synthesis of complex fused heterocycles are not extensively documented in publicly available literature, the general reactivity of the parent pyrrolopyridine scaffold suggests its potential in such transformations. nih.gov The development of novel synthetic methodologies, including palladium-catalyzed cross-coupling reactions, has significantly expanded the toolkit for functionalizing such heterocyclic systems. researchgate.net The synthesis of various fused heterocycles, such as those based on pyrano[2,3-c]pyrazole, highlights the general principles that could be applied to derivatives of this compound. mdpi.com
Scaffold Diversity and Analogue Library Synthesis
The structural framework of this compound is highly conducive to the generation of diverse analogue libraries, a key strategy in modern drug discovery. The functional groups on the scaffold provide multiple points for chemical modification, allowing for the systematic exploration of the chemical space around the core structure. This process, often referred to as scaffold decoration, is crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds.
Below is a representative table illustrating the types of analogues that could be synthesized from a related pyrrolo[2,3-d]pyrimidine scaffold, highlighting the potential for generating diversity.
| Compound ID | Scaffold | R1 Group | R2 Group | Synthetic Method |
| Analogue 1 | Pyrrolo[2,3-d]pyrimidine | Phenyl | Methyl | Suzuki Coupling |
| Analogue 2 | Pyrrolo[2,3-d]pyrimidine | Pyridyl | Ethyl | Buchwald-Hartwig Amination |
| Analogue 3 | Pyrrolo[2,3-d]pyrimidine | Thienyl | Benzyl (B1604629) | Sonogashira Coupling |
| Analogue 4 | Pyrrolo[2,3-d]pyrimidine | Cyclopropyl | Isopropyl | Reductive Amination |
Integration into Hybrid Molecules for Enhanced Biological Activity
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing drugs with improved efficacy and novel mechanisms of action. The this compound scaffold is an excellent candidate for incorporation into such hybrid molecules due to its inherent biological relevance and synthetic tractability. mdpi.com
The pyrrole (B145914) scaffold is a key structural feature in many biologically active molecules and natural products, making it a valuable component in the design of new therapeutic agents. biolmolchem.combiolmolchem.com By integrating the this compound core with other known bioactive moieties, it is possible to create hybrid compounds with enhanced or synergistic biological activities. For example, the hybridization of a pyrrolo[2,3-d]pyrimidine nucleus with fragments of the known kinase inhibitor Pexidartinib has led to the development of potent CSF1R inhibitors. mdpi.comresearchgate.net This approach highlights the potential for designing novel inhibitors by combining structural elements from different bioactive compounds. acs.org
The following table presents a conceptual framework for the design of hybrid molecules based on the this compound scaffold and their potential biological targets.
| Hybrid Concept | Scaffold | Hybridized Pharmacophore | Potential Biological Target |
| Kinase Inhibitor Hybrid | This compound | Known Kinase Inhibitor Fragment | Protein Kinases (e.g., CSF1R, FGFR) |
| Antimicrobial Hybrid | This compound | Quinolone or Sulfa Drug Moiety | Bacterial Enzymes |
| Antiviral Hybrid | This compound | Nucleoside Analogue | Viral Polymerases or Proteases |
Future Directions in Research on 7 Methoxy 1h Pyrrolo 2,3 C Pyridin 3 Amine
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
While current synthetic routes to 7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine exist, there is a continuous need for methodologies that offer improved efficiency, scalability, and sustainability. Future research in this area will likely focus on several key aspects:
Green Chemistry Approaches: The development of synthetic pathways that utilize greener solvents, reduce the number of steps, and minimize waste generation is a primary objective. This could involve the use of catalytic methods over stoichiometric reagents and exploring one-pot reactions.
Flow Chemistry: Implementing continuous flow synthesis for the preparation of this compound could offer significant advantages in terms of reaction control, safety, and scalability.
Novel Starting Materials: Investigation into alternative and more readily available starting materials could lead to more cost-effective synthetic routes.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, lower cost | Use of aqueous media, biodegradable catalysts |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability | Optimization of reactor design and reaction parameters |
| Novel Starting Materials | Cost-effectiveness, accessibility | Exploration of diverse chemical feedstocks |
Exploration of Undiscovered Reactivity Profiles
The pyrrolo[2,3-c]pyridine core of this compound presents a rich scaffold for chemical modification. A deeper understanding of its reactivity is essential for generating diverse libraries of derivatives for biological screening.
Late-Stage Functionalization: Developing methods for the selective functionalization of the 7-azaindole (B17877) ring system at a late stage in the synthesis would provide rapid access to a wide range of analogs.
Photoredox Catalysis: The use of photoredox catalysis could unveil novel reaction pathways for the modification of the this compound scaffold, which are not accessible through traditional thermal methods.
Biocatalysis: Employing enzymes to catalyze specific transformations on the molecule could offer unparalleled selectivity and milder reaction conditions.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, computational modeling can provide insights into:
Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of known and novel reactions, helping to optimize reaction conditions and predict outcomes.
Conformational Analysis: Understanding the preferred conformations of this compound and its derivatives is crucial for understanding their interactions with biological targets.
Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives, thus prioritizing synthetic efforts.
Identification of Novel Biological Targets beyond Current Scope
While the 7-azaindole scaffold is known to interact with certain biological targets, a systematic exploration of the target space for this compound could reveal novel therapeutic opportunities.
High-Throughput Screening: Screening large libraries of compounds derived from this compound against a wide array of biological targets can identify unexpected activities.
Chemoproteomics: This technique can be used to identify the protein targets of this compound in a cellular context, providing a global view of its interactions.
Phenotypic Screening: Observing the effects of the compound on cellular or organismal phenotypes can uncover novel biological functions without prior knowledge of the target.
Design of Highly Selective and Potent Probes for Biological Research
Chemical probes are essential tools for dissecting biological pathways. The development of highly selective and potent probes based on the this compound scaffold is a significant area of future research.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogs will guide the design of more potent and selective compounds.
Affinity-Based Probes: The development of probes that can be covalently attached to their biological targets will facilitate target identification and validation.
Fluorescent Probes: Incorporating fluorescent moieties into the this compound structure can enable the visualization of its distribution and interaction with targets in living cells.
| Probe Type | Application | Design Consideration |
| SAR-driven Probes | Target validation, lead optimization | Systematic structural modifications |
| Affinity-Based Probes | Target identification, proteome profiling | Incorporation of a reactive group |
| Fluorescent Probes | Cellular imaging, target engagement studies | Attachment of a fluorophore |
Q & A
Q. Critical Parameters :
- Catalyst selection : Pd(OAc)₂ with PPh₃ enhances regioselectivity in heterocyclic systems .
- Temperature control : Reflux conditions (e.g., in n-butanol) improve amine coupling efficiency but may increase side-product formation .
- Purification : Column chromatography with gradients (e.g., 10–50% EtOAc/hexane) is essential for isolating the amine derivative (>95% purity) .
How can researchers validate the biological activity of this compound in kinase inhibition assays?
Advanced Research Question
Methodological Approach :
- Target Selection : Prioritize kinases structurally related to CBP/EP300, as pyrrolopyridine derivatives are reported as inhibitors of chromatin-modifying enzymes .
- Assay Design :
- Use fluorescence polarization (FP) assays with labeled ATP-competitive probes.
- Include controls (e.g., staurosporine as a pan-kinase inhibitor) to assess specificity .
- Data Interpretation :
Key Challenge : Distinguish direct inhibition from off-target effects via counter-screening against unrelated kinases (e.g., EGFR, CDK2) .
What spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?
Basic Research Question
Primary Techniques :
- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) resonance at δ ~3.8 ppm and amine protons at δ ~5.2 ppm (broad, exchangeable) .
- HRMS : Exact mass validation (calculated for C₉H₁₀N₃O: 176.0820 g/mol) .
- HPLC-PDA : Purity assessment using a C18 column (retention time ~8.2 min in 40% MeCN/H₂O) .
Q. Addressing Contradictions :
- If NMR peaks overlap (e.g., pyrrole vs. pyridine protons), use 2D-COSY or NOESY to resolve spatial correlations .
- Cross-validate with IR spectroscopy (N-H stretch ~3350 cm⁻¹) to confirm amine presence .
How does the methoxy group at position 7 influence the compound’s solubility and bioavailability in preclinical models?
Advanced Research Question
Experimental Design :
- Solubility Testing : Perform shake-flask assays in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media) .
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption; compare with non-methoxy analogs (e.g., 7-H derivatives) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. Data Insights :
- Methoxy groups typically enhance solubility (logP reduction by ~0.5 units) but may reduce membrane permeability due to increased polarity .
- Structural analogs show t₁/₂ > 2 hours in microsomal assays, suggesting moderate metabolic stability .
What strategies are recommended for reconciling contradictory data in SAR studies of pyrrolopyridine amines?
Advanced Research Question
Case Study : Discrepancies in kinase inhibition potency across analogs.
- Root Cause Analysis :
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical residues (e.g., hinge region interactions) .
- Validate with free-energy perturbation (FEP) calculations to quantify methoxy group contributions .
How can researchers optimize the stability of this compound under storage and experimental conditions?
Basic Research Question
Best Practices :
- Storage : Store at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis/oxidation .
- In-use Stability :
- Prepare fresh solutions in DMSO (≤10 mM) and avoid repeated freeze-thaw cycles .
- Monitor degradation via LC-MS; major degradants include demethylated or oxidized species .
Stabilizing Agents : Add antioxidants (e.g., 0.1% BHT) to aqueous formulations to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
